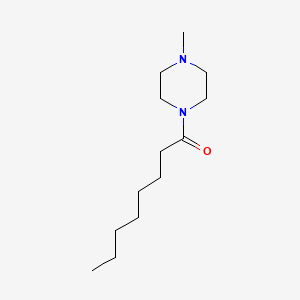
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalimide core substituted with two bromine atoms and a diisopropylphenyl group, which contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide typically involves the reaction of 4,5-dibromo-1,8-naphthalic anhydride with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions produce naphthoquinones or dihydro derivatives, respectively.
科学的研究の応用
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide exerts its effects involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to form reactive intermediates can lead to the modification of protein structures and functions, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound shares a similar diisopropylphenyl substitution but has a perylene core instead of a naphthalimide core.
2,6-Diisopropylphenyl-Substituted Bismuth Compounds: These compounds feature the same diisopropylphenyl group but are based on bismuth chemistry.
Uniqueness
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and properties
特性
分子式 |
C24H21Br2NO2 |
|---|---|
分子量 |
515.2 g/mol |
IUPAC名 |
6,7-dibromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H21Br2NO2/c1-12(2)14-6-5-7-15(13(3)4)22(14)27-23(28)16-8-10-18(25)21-19(26)11-9-17(20(16)21)24(27)29/h5-13H,1-4H3 |
InChIキー |
OOFUMCIIZFGRHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)Br)Br)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)

![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)

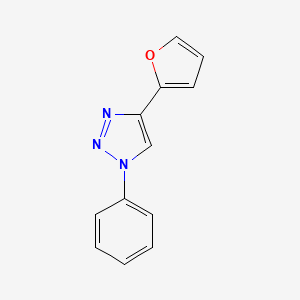
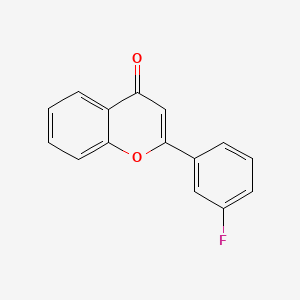
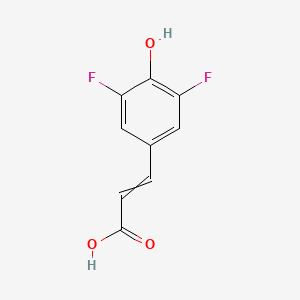



![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
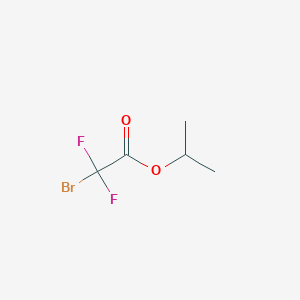
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
